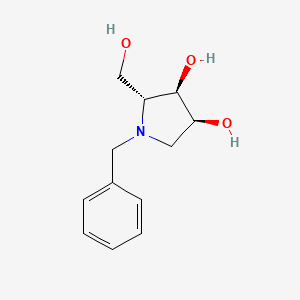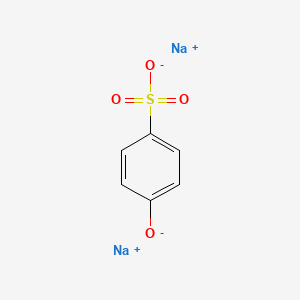
2,2'-Anhydro-3'-azido-2',3'-dideoxy-2',3'-secothymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secothymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside, but with modifications that include the presence of an azido group and the absence of hydroxyl groups at the 2’ and 3’ positions. These modifications confer unique properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secothymidine typically involves multiple steps, starting from thymidineCommon reagents used in these reactions include azidotrimethylsilane for the azido group introduction and various deoxygenation agents for the removal of hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of nucleoside analog synthesis, such as large-scale batch reactions and purification techniques like crystallization and chromatography, are likely employed.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secothymidine undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide and solvents like dimethylformamide (DMF) are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typically employed.
Major Products
The major products of these reactions include various derivatives of the original compound, such as amine-substituted nucleosides.
Wissenschaftliche Forschungsanwendungen
2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secothymidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses like HIV.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting DNA synthesis. The azido group at the 3’ position prevents the formation of phosphodiester bonds, thereby terminating DNA chain elongation. This mechanism is similar to that of other nucleoside analogs used in antiviral therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with similar antiviral properties.
2’,3’-Dideoxyinosine (ddI): Used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Another antiviral nucleoside analog.
Uniqueness
2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secothymidine is unique due to its specific structural modifications, which confer distinct biochemical properties. Its ability to inhibit DNA synthesis selectively makes it a valuable tool in both research and therapeutic contexts .
Eigenschaften
CAS-Nummer |
130515-68-3 |
|---|---|
Molekularformel |
C10H13N5O4 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
(3R)-3-[(2S)-1-azido-3-hydroxypropan-2-yl]oxy-6-methyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C10H13N5O4/c1-6-3-15-8(5-18-10(15)13-9(6)17)19-7(4-16)2-12-14-11/h3,7-8,16H,2,4-5H2,1H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
OHDMZPPGAFARAM-JGVFFNPUSA-N |
Isomerische SMILES |
CC1=CN2[C@@H](COC2=NC1=O)O[C@@H](CN=[N+]=[N-])CO |
Kanonische SMILES |
CC1=CN2C(COC2=NC1=O)OC(CN=[N+]=[N-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















